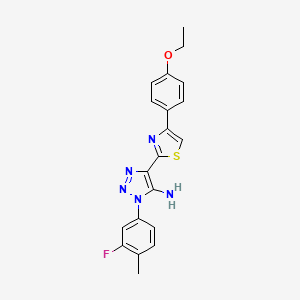

4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(4-(4-ethoxyphenyl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic components such as thiazole and triazole rings. These structural motifs are commonly found in compounds with pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of related triazole derivatives often involves the reaction of hydrazones with primary amines or the condensation of various intermediates such as amino-thiazoles with aldehydes in the presence of acid catalysts . For instance, the synthesis of a triazole-thione derivative was achieved by reacting an amino-triazole-thione with an aldehyde under reflux in ethanol . Similarly, the synthesis of a triazole derivative with antimicrobial activity was performed by reacting ester ethoxycarbonylhydrazones with primary amines . These methods could potentially be adapted for the synthesis of the compound .

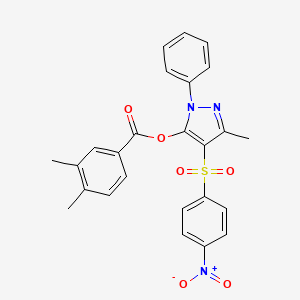

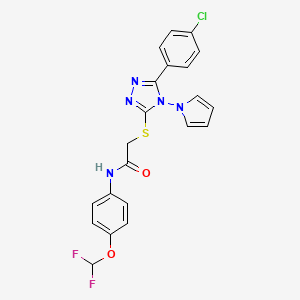

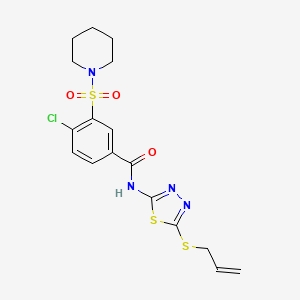

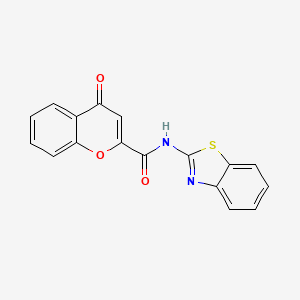

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by planar triazole rings and benzene rings, which can form various dihedral angles, influencing the overall three-dimensional shape of the molecule . The bond lengths and angles within these structures are typically consistent with those observed in related compounds, and the presence of substituents such as ethoxy, fluoro, and methyl groups can further influence the molecular conformation and electronic distribution .

Chemical Reactions Analysis

Triazole and thiazole derivatives are known to participate in a variety of chemical reactions due to their bifunctional nature, acting as electron donors and reacting with electrophilic reagents . The presence of amino groups can facilitate the formation of Schiff bases when reacted with aldehydes, and these Schiff bases can exhibit a range of biological activities . Additionally, the substitution pattern on the triazole and thiazole rings can be modified to yield derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents . The crystal structures of these compounds can reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the solid-state form . The presence of functional groups like ethoxy and fluoro can affect the compound's polarity and its interaction with biological targets .

Scientific Research Applications

Anticancer Applications

One significant application of this compound is in anticancer research. A study by Yakantham, Sreenivasulu, & Raju (2019) reports the synthesis of thiazole derivatives with promising activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds were evaluated using MTT assay and showed good to moderate activity.

Structural Characterization

Structural characterization is another area where these compounds are researched. Kariuki, Abdel-Wahab, & El‐Hiti (2021) synthesized and characterized isostructural thiazole derivatives, emphasizing their potential for further pharmacological studies.

Antimicrobial Applications

The antimicrobial properties of similar compounds have been explored in several studies. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms.

Antitumor Activities

The antitumor potential of thiazole derivatives is another research focus. Ye et al. (2015) synthesized and analyzed a thiazol-2-amine derivative, finding it had good antitumor activity against the Hela cell line.

Synthesis and Characterization

The synthesis and crystal structure of similar compounds are a key area of research, as seen in the work of Dong & Wang (2005). They focused on the synthesis and structural analysis of thiazole derivatives, contributing to a better understanding of their chemical properties.

properties

IUPAC Name |

5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5OS/c1-3-27-15-8-5-13(6-9-15)17-11-28-20(23-17)18-19(22)26(25-24-18)14-7-4-12(2)16(21)10-14/h4-11H,3,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYBYWZNCWYOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)

![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)

![2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)